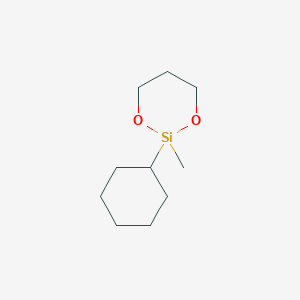
1-Ethoxyethyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyethyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and 1-ethoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with 1-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxyethyl dichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and 1-ethoxyethanol.
Reduction: Reduction reactions involving this compound can lead to the formation of ethoxyethyl acetate and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the dichloroacetate group is replaced by other nucleophiles, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and 1-ethoxyethanol.
Reduction: Ethoxyethyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Ethoxyethyl dichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the dichloroacetate group into various molecules.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit pyruvate dehydrogenase kinase (PDK) and alter cellular metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethoxyethyl dichloroacetate involves its ability to inhibit pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, the compound promotes the activation of the pyruvate dehydrogenase complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA. This shift in cellular metabolism can have significant effects on energy production and cellular function, making it a potential candidate for therapeutic applications in cancer and metabolic disorders.
Comparison with Similar Compounds
Dichloroacetic Acid: A closely related compound with similar inhibitory effects on PDK but lacks the ethoxyethyl ester group.
Ethyl Dichloroacetate: Another ester of dichloroacetic acid with ethyl alcohol instead of 1-ethoxyethanol.
Methyl Dichloroacetate: An ester of dichloroacetic acid with methanol.
Uniqueness: 1-Ethoxyethyl dichloroacetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxyethyl group may enhance its ability to penetrate cellular membranes and improve its pharmacokinetic properties compared to other dichloroacetate esters.
Properties
CAS No. |
143414-10-2 |
|---|---|
Molecular Formula |
C6H10Cl2O3 |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-ethoxyethyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O3/c1-3-10-4(2)11-6(9)5(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
WHRFXQBXJQINDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



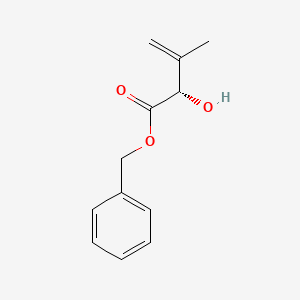
![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
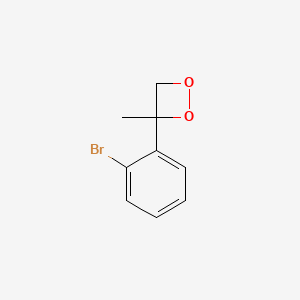
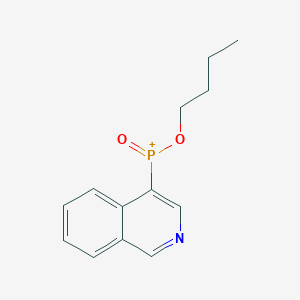
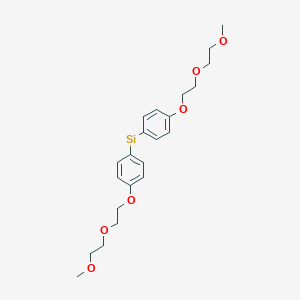
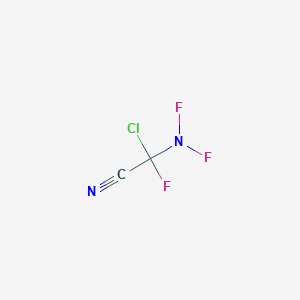
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)
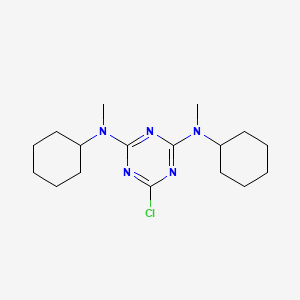
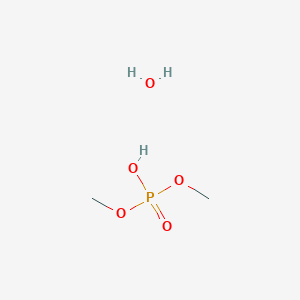

![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
